molecular formula C12H9ClO B1306206 2-(1-Naphthyl)Ethanoyl Chloride CAS No. 5121-00-6

2-(1-Naphthyl)Ethanoyl Chloride

Cat. No.: B1306206
CAS No.: 5121-00-6
M. Wt: 204.65 g/mol
InChI Key: DSVAZLXLRDXHKO-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)Ethanoyl Chloride is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Naphthyl)Ethanoyl Chloride can be synthesized through the reaction of 1-naphthylacetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyl)Ethanoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    1-Naphthylacetic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)Ethanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on the target molecules .

Properties

IUPAC Name

2-naphthalen-1-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVAZLXLRDXHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383648
Record name 2-(1-Naphthyl)Ethanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5121-00-6
Record name 2-(1-Naphthyl)Ethanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)acetyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Naphthylacetyl chloride is prepared according to the method described in Example 8 using 1-naphthylacetic acid (2.47 g, 13.3 mmol) to give a yellow oil which is dissolved in chloroform (10 mL). This solution is added to a solution of (±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol (2.5 g, 12.6 mmol) in chloroform (10 mL), and the mixture is refluxed for 11 hours under nitrogen. The crude free ester is isolated as described in Example 13, and is converted to the monohydrochloride salt in ether/dichloromethane (35 mL, 6:1) by treatment with 1 equivalent of HCl in the same solvent. The resulting solid is washed with ether and recrystallised from hot ethyl acetate/methanol to yield the title compound.
Quantity
2.47 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

15 g of 1-naphthyl acetic acid and 90 ml of thionyl chloride were heated with stirring for 2 hours and the solution was concentrated under reduced pressure. The residue was taken up in toluene and concentrated to dryness under reduced pressure to obtain 16.3 g of the expected product which used as is for the next step.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Into 20 mL of methylene chloride, 0.250 g of the naphthyl acetic acid prepared as in Example 2 above, was dissolved. After cooling the solution in an ice bath, 0.090 mL of oxalyl chloride and a few drops of dimethylformamide were added. After 30 minutes, the ice bath was removed, and the reaction was allowed to come to room temperature over 30 minutes. The solvent of the reaction mixture was removed under vacuum, and product was redissolved in 50 mL of methylene chloride, followed by evaporation under vacuum, giving the napthylacetyl chloride as an oil. This product was redissolved in 40 mL of methylene chloride, and excess ammonia was bubbled in over 15 minutes at room temperature. After stirring overnight, the solvent of the reaction mixture was removed under vacuum. The reaction product was redissolved in ethyl acetate and washed with brine and dilute potassium carbonate. The organic solution was dried over sodium sulfate, and filtered. The solvent was removed under vacuum, and the product was redissolved in a minimum of methylene chloride. On dilution to cloudiness with hexane and after cooling, 130 mg (55%) of 4-phenoxynaphth-1-yl-acetamide was obtained.
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-Naphthylacetylchloride was synthesized from 1-naphthylacetic acid (20.0 g, 107.4 mmol) which was dissolved in CH2Cl2 (200 mL) and the solution was cooled to 0° C. Oxalylchloride (11.20 mL, 128.90 mmol) was added to the solution dropwise over 20 min. under the atmosphere of N2 then followed by one drop of DMF. The mixture was then allowed to warm to room temperature where it was stirred for 12 hours. The reaction mixture was concentrated under vacuum, the resulting residue was redissolved in CH2Cl2 (200 mL) and the solvents were evaporated in vacuo to give 1-naphthylacetylchloride 21.90 g (99%) as a dark oil: 1H-NMR (400 MHz, CDCl3) δ 7.92-7.84 (m, 3H), 7.61-7.42 (m, 4H), 4.58 (s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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